molecular formula C17H13N3O3 B10982872 N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine

Cat. No.: B10982872
M. Wt: 307.30 g/mol
InChI Key: YNYFTOXSUDAIER-UHFFFAOYSA-N
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Description

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine is a complex organic compound that features a quinoline and pyridine moiety linked through a carbonyl group to glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline and pyridine intermediates. These intermediates are then coupled through a carbonylation reaction to form the desired compound.

    Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Preparation of Pyridine Intermediate: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reaction: The quinoline and pyridine intermediates are then coupled using a carbonylation reaction, typically involving a reagent like phosgene or a phosgene substitute, to form the carbonyl linkage.

    Attachment of Glycine: Finally, glycine is introduced through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinoline and pyridine N-oxides.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of quinoline and pyridine derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Compounds containing quinoline and pyridine moieties are known for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating tailored materials.

Mechanism of Action

The mechanism by which N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine exerts its effects depends on its interaction with molecular targets. The quinoline and pyridine rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. The compound may also interact with enzymes, altering their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Similar in structure but lacks the pyridine moiety.

    Pyridine-4-carboxylic acid: Similar in structure but lacks the quinoline moiety.

    N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}alanine: Similar but with alanine instead of glycine.

Uniqueness

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine is unique due to the presence of both quinoline and pyridine rings linked through a carbonyl group to glycine. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine is an intriguing compound in the realm of medicinal chemistry, characterized by its unique structural features that include a quinoline moiety and a pyridine ring. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure consists of:

  • Quinoline and Pyridine Rings : These heterocyclic structures contribute to the compound's ability to interact with various biological targets.
  • Carbonyl Group : This functional group links the quinoline-pyridine structure to glycine, enhancing its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and nucleic acids. Key mechanisms include:

  • DNA Intercalation : The compound may intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : It can act as an inhibitor for specific enzymes through competitive or non-competitive mechanisms, impacting various physiological pathways.

Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
Quinoline-4-carboxylic acidLacks pyridine moietyPrimarily used for synthetic applications
Pyridine-4-carboxylic acidLacks quinoline moietySimilar reactivity; used in pharmaceuticals
N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}alanineContains alanine instead of glycineVariation in amino acid side chain affects activity

Case Studies and Applications

Several case studies highlight the potential applications of this compound:

  • Cancer Therapeutics : Research indicates that compounds with similar structures exhibit anticancer properties, suggesting that this compound could be further explored for cancer treatment .
  • Cholesterol Regulation : The inhibition of PCSK9 by related compounds opens avenues for developing hypolipidemic drugs targeting cholesterol management .
  • Antimicrobial Development : The exploration of quinoline derivatives for antimicrobial activity may lead to new treatments for resistant bacterial strains .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]acetic acid

InChI

InChI=1S/C17H13N3O3/c21-16(22)10-19-17(23)13-9-15(11-5-7-18-8-6-11)20-14-4-2-1-3-12(13)14/h1-9H,10H2,(H,19,23)(H,21,22)

InChI Key

YNYFTOXSUDAIER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC(=O)O

Origin of Product

United States

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